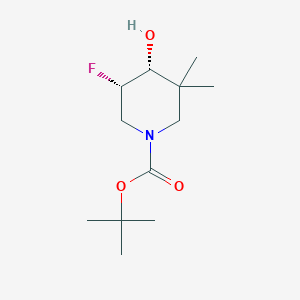

cis-3-Fluoro-4-hydroxy-5,5-dimethylpiperidine-1-carboxylic acid tert-butyl ester

CAS No.: 1612176-00-7

Cat. No.: VC6398920

Molecular Formula: C12H22FNO3

Molecular Weight: 247.31

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1612176-00-7 |

|---|---|

| Molecular Formula | C12H22FNO3 |

| Molecular Weight | 247.31 |

| IUPAC Name | tert-butyl (4R,5S)-5-fluoro-4-hydroxy-3,3-dimethylpiperidine-1-carboxylate |

| Standard InChI | InChI=1S/C12H22FNO3/c1-11(2,3)17-10(16)14-6-8(13)9(15)12(4,5)7-14/h8-9,15H,6-7H2,1-5H3/t8-,9-/m0/s1 |

| Standard InChI Key | ZXQXELYTJRBLOD-IUCAKERBSA-N |

| SMILES | CC1(CN(CC(C1O)F)C(=O)OC(C)(C)C)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure includes a six-membered piperidine ring with the following substituents:

-

Fluorine atom at position 3, influencing electronic properties and metabolic stability.

-

Hydroxyl group at position 4, enabling hydrogen bonding and further functionalization.

-

Dimethyl groups at position 5, conferring steric bulk and affecting ring conformation.

-

tert-Butyl ester at the 1-position, providing steric protection for the carboxylic acid moiety .

The SMILES notation, \text{CC(C)(C)OC(=O)N1C[C@H](F)[C@H](O)C(C)(C)C1, explicitly denotes the cis configuration of the fluoro and hydroxy groups .

Physical Properties

Key physicochemical parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 247.31 g/mol | |

| Purity | 95–97% | |

| Storage Conditions | 2–8°C (Chemshuttle) or RT | |

| Solubility | Data unavailable |

Divergent storage recommendations (2–8°C vs. room temperature) suggest supplier-specific stability profiles .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of this compound involves multi-step strategies typical of piperidine derivatives:

-

Ring Formation: Cyclization of appropriately substituted precursors to construct the piperidine core.

-

Functionalization: Introduction of fluorine and hydroxyl groups via electrophilic or nucleophilic substitutions.

-

Ester Protection: tert-Butyl esterification to stabilize the carboxylic acid group .

A critical challenge lies in controlling stereochemistry during fluorination and hydroxylation steps. Asymmetric catalysis or chiral auxiliaries may be employed to achieve the desired cis configuration.

Key Reactions

-

Ester Hydrolysis: Under acidic (e.g., HCl) or basic (e.g., NaOH) conditions, the tert-butyl ester is cleaved to yield the carboxylic acid.

-

Oxidation/Reduction: The hydroxyl group at position 4 can be oxidized to a ketone or protected as an ether .

| Supplier | Purity | Price (500 mg) | Availability |

|---|---|---|---|

| Chemshuttle | 95% | $295.00 | In stock |

| Aladdin | 97% | $4,285.90 | 8–12 weeks |

| Labsolu | 97% | $5,785.97 | Available on request |

Price disparities reflect differences in production scale and sourcing challenges .

Research Applications

-

Medicinal Chemistry: Serves as a precursor for neuroactive compounds targeting glutamate receptors.

-

Chemical Biology: Fluorine’s isotopic properties (e.g., ) enable NMR-based structural studies .

Future Directions and Challenges

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume